N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate.
One-Pot Synthesis: Another approach is the one-pot synthesis involving the reaction of hydrazine derivatives with β-ketoesters under reflux conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazoles.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds .
- Acts as a ligand in coordination chemistry.
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism by which N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Uniqueness:
- N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine has a unique ethyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to other pyrazoles.
- Its specific substitution pattern provides distinct electronic and steric properties, making it a valuable compound in various synthetic and medicinal applications .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-ethyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-8-7-5-6(2)9-10(7)3/h5,8H,4H2,1-3H3 |
InChI Key |
WCHMVMBJFWVJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NN1C)C |
Origin of Product |
United States |
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